[(3S,4S)-3-hydroxy-4-(4-hydroxy-4-phenylpiperidin-1-yl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
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Overview
Description
[(3S,4S)-3-hydroxy-4-(4-hydroxy-4-phenylpiperidin-1-yl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone is a complex organic compound with a unique structure that includes a pyrrolidine ring, a piperidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-3-hydroxy-4-(4-hydroxy-4-phenylpiperidin-1-yl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by their functionalization. Common synthetic routes may involve the use of starting materials such as amino acids, which are then cyclized and functionalized under specific reaction conditions. For example, the use of protecting groups, catalysts, and specific solvents can be crucial in achieving the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
[(3S,4S)-3-hydroxy-4-(4-hydroxy-4-phenylpiperidin-1-yl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of the nitrogen atoms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while substitution reactions on the aromatic ring can introduce various functional groups.
Scientific Research Applications
[(3S,4S)-3-hydroxy-4-(4-hydroxy-4-phenylpiperidin-1-yl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which [(3S,4S)-3-hydroxy-4-(4-hydroxy-4-phenylpiperidin-1-yl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrrolidine derivatives, such as:
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different functional groups.
Uniqueness
What sets [(3S,4S)-3-hydroxy-4-(4-hydroxy-4-phenylpiperidin-1-yl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties
Properties
IUPAC Name |
[(3S,4S)-3-hydroxy-4-(4-hydroxy-4-phenylpiperidin-1-yl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-29-19-9-7-17(8-10-19)22(27)25-15-20(21(26)16-25)24-13-11-23(28,12-14-24)18-5-3-2-4-6-18/h2-10,20-21,26,28H,11-16H2,1H3/t20-,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDOMVPBQSXMEP-SFTDATJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC(C(C2)O)N3CCC(CC3)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N2C[C@@H]([C@H](C2)O)N3CCC(CC3)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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